
Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom. This compound is notable for its utility in organic synthesis, particularly in the introduction of trifluoromethyl groups into various substrates. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent, which acts as a halogen acceptor . This method ensures the efficient formation of the desired organosilicon compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with aldehydes and ketones to form trifluoromethylated products.
Substitution Reactions: It can also undergo substitution reactions where the trifluoromethyl group is introduced into different substrates.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) to generate the reactive trifluoromethide intermediate.
Substitution Reactions:
Major Products Formed:
Trifluoromethylated Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Trifluoromethylated Amines: Resulting from the reaction with imines.
Scientific Research Applications
Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, leading to the formation of trifluoromethylated products . The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its reactivity and stability .
Comparison with Similar Compounds
Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent): Another widely used trifluoromethylating agent with similar reactivity and applications.
Trimethylsilyl Chloride: Used in the synthesis of various organosilicon compounds but lacks the trifluoromethyl group.
Trimethylsilyl Fluoride:
Uniqueness: Trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane is unique due to its ability to introduce the trifluoromethyl group into a wide range of substrates under mild conditions. This property makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
89965-91-3 |
|---|---|
Molecular Formula |
C8H15F3Si |
Molecular Weight |
196.28 g/mol |
IUPAC Name |
trimethyl(5,5,5-trifluoropent-1-en-3-yl)silane |
InChI |
InChI=1S/C8H15F3Si/c1-5-7(12(2,3)4)6-8(9,10)11/h5,7H,1,6H2,2-4H3 |
InChI Key |
UIMXOTBRUGLQRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(F)(F)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


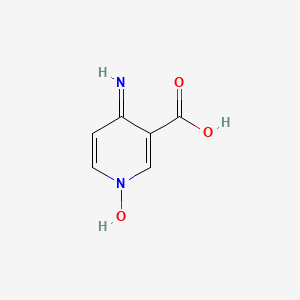
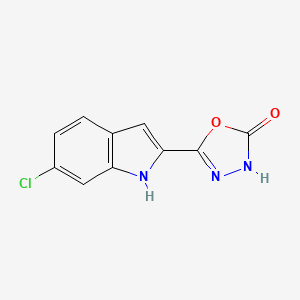
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
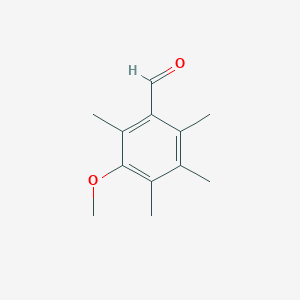
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
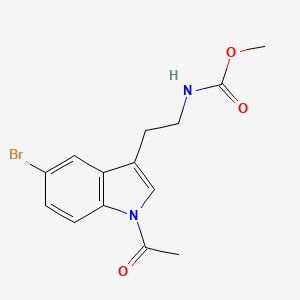
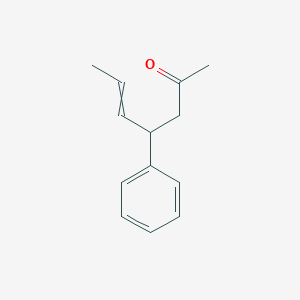
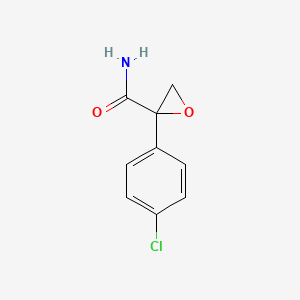
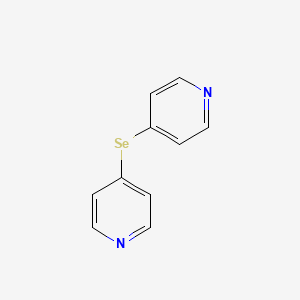
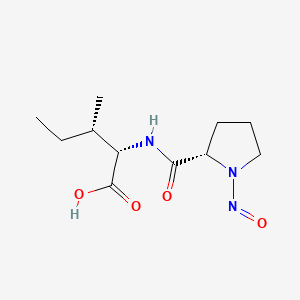
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
